Benzo[d]isothiazole-3,5-diamine
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Overview
Description
Benzo[d]isothiazole-3,5-diamine is a heterocyclic compound that contains a benzene ring fused to an isothiazole ring. This compound is characterized by the presence of two amino groups at the 3 and 5 positions of the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazole-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of bases and solvents such as THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzo[d]isothiazole-3,5-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[d]isothiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[d]isothiazole-3,5-diamine include other isothiazole derivatives and thiazole-based compounds. Examples include:
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in different positions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,2-benzothiazole-3,5-diamine |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,8H2,(H2,9,10) |
InChI Key |
DLXWMFWEBBPCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NS2)N |
Origin of Product |
United States |
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